4-Methylnaphthalene-2-carbonitrile

Vue d'ensemble

Description

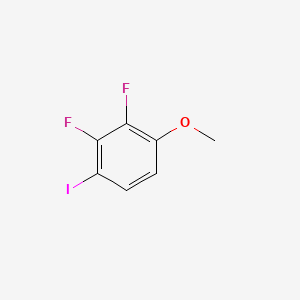

4-Methylnaphthalene-2-carbonitrile is a chemical compound with the molecular formula C12H9N and a molecular weight of 167.211 . It is used for experimental and research purposes .

Molecular Structure Analysis

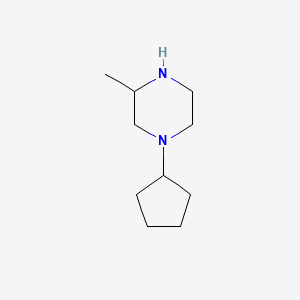

The molecular structure of 4-Methylnaphthalene-2-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon of the naphthalene structure, and the “2-carbonitrile” indicates a carbonitrile group (-C≡N) attached to the second carbon .Applications De Recherche Scientifique

Deuterium Substitution in Naphthyl Compounds : Deuterium substitution, including in compounds like 1-methylnaphthalene and l-naphthonitrile, facilitates carbon-13 spectrum analysis. This method permits indirect assignment of an aryl carbon where direct attachment of deuterium is challenging due to existing substituents (Kitching et al., 1974).

Photochemical Cycloaddition Reactions : Photoproducts from the cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methylnaphthalene, have been investigated. These reactions yield specific products like 2a-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-endo-2-carbonitrile (Mccullough et al., 1991).

Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives : A method for preparing 1-aminonaphthalene-2-carbonitrile derivatives has been developed. This involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile to yield these derivatives in good yields (Kobayashi et al., 2008).

Biodegradation of Methylnaphthalenes : Pseudomonas putida CSV86, a soil bacterium, has been shown to degrade 1- and 2-methylnaphthalene through multiple pathways. This suggests potential applications in environmental bioremediation (Mahajan et al., 1994).

Polymerization of Vinyl-Naphthalenes : Studies on polymerizations of 2-vinylnaphthalene and 4-vinylbiphenyl initiated by azobis(isobutyronitrile) highlight their potential in polymer chemistry. The aromatic monomers were found to be more reactive than methyl methacrylate (Bevington et al., 1985).

Photosensitized Oxygenation of Naphthalene Derivatives : The study of the oxygenation of 2-methylnaphthalene and other derivatives under photosensitization reveals insights into their reactivity and potential chemical transformations (Yamashita et al., 1991).

Propriétés

IUPAC Name |

4-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYPGDDZJABUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704768 | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylnaphthalene-2-carbonitrile | |

CAS RN |

112929-90-5 | |

| Record name | 4-Methyl-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

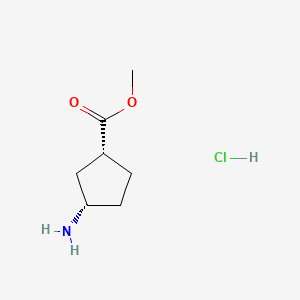

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

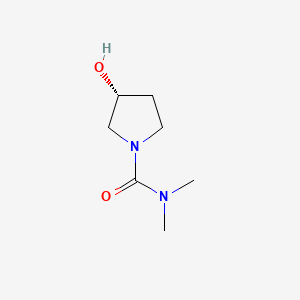

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)

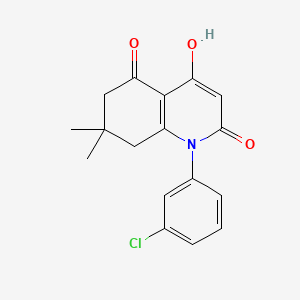

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)